molecular formula C29H39N3O7 B3951365 [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid

[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid

Cat. No.: B3951365
M. Wt: 541.6 g/mol
InChI Key: RDHYVHCXCZUCDL-UHFFFAOYSA-N
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Description

[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid: is a complex organic compound that belongs to the class of piperidine and piperazine derivatives. This compound is characterized by its unique structure, which includes two aromatic rings substituted with methoxy and methyl groups, connected through piperidine and piperazine moieties. The presence of oxalic acid indicates that it is likely in the form of a salt, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine under basic conditions to form the piperidine intermediate.

    Formation of the Piperazine Intermediate: Concurrently, 2,3-dimethylphenylamine reacts with piperazine to form the piperazine intermediate.

    Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent such as carbodiimide to form the final product.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a ligand in receptor studies due to its piperidine and piperazine moieties, which are known to interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological activities, such as analgesic, anti-inflammatory, or antipsychotic effects.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperidine and piperazine moieties are known to bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [1-(3,4-Dimethoxyphenyl)piperazine]: Shares the dimethoxyphenyl and piperazine moieties but lacks the piperidine component.

    [4-(2,3-Dimethylphenyl)piperazine]: Contains the dimethylphenyl and piperazine moieties but lacks the piperidine and methanone components.

Uniqueness

The uniqueness of [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone lies in its combined structure, which allows for diverse chemical reactivity and potential biological activity. The presence of both piperidine and piperazine moieties, along with the methoxy and methyl substitutions, provides a versatile framework for further functionalization and application.

Properties

IUPAC Name

[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O3.C2H2O4/c1-20-6-5-7-24(21(20)2)29-14-16-30(17-15-29)27(31)23-10-12-28(13-11-23)19-22-8-9-25(32-3)26(18-22)33-4;3-1(4)2(5)6/h5-9,18,23H,10-17,19H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHYVHCXCZUCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC(=C(C=C4)OC)OC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 2
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 3
Reactant of Route 3
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 5
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 6
Reactant of Route 6
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid

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